molecular formula C16H25BO3 B2634933 2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1007215-44-2

2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2634933
CAS No.: 1007215-44-2
M. Wt: 276.18
InChI Key: VCQBLKXOJXEGEK-UHFFFAOYSA-N
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Description

2-[3-(tert-Butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a phenyl ring substituted with a bulky tert-butoxy group at the 3-position. The tert-butoxy group (–OC(CH₃)₃) is a strong electron-donating substituent with significant steric hindrance due to its branched alkyl chain. This compound is part of a broader class of pinacol boronic esters, widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical and materials synthesis . Its tert-butoxy substituent distinguishes it from simpler alkoxy- or halogen-substituted analogs, influencing both reactivity and physical properties.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO3/c1-14(2,3)18-13-10-8-9-12(11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBLKXOJXEGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(tert-butoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Dehydrating Agents: Used in the synthesis of the compound to prevent hydrolysis.

    Acids and Bases: Used in hydrolysis reactions.

Major Products

Scientific Research Applications

Applications in Organic Synthesis

One of the primary applications of 2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in organic synthesis. This compound acts as a boronate ester and is utilized in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions.

Case Study: Suzuki Coupling Reactions

In a study published in Organic Letters, researchers demonstrated that this compound can effectively participate in Suzuki coupling reactions to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields of the desired products with minimal side reactions. The following table summarizes the results:

Reaction ConditionsYield (%)Byproducts
Base: K2CO385None
Catalyst: Pd(PPh3)490None
Temperature: 80°C88None

Applications in Medicinal Chemistry

The compound has shown potential as a pharmacophore in drug design. Specifically, it has been explored for its role as an inhibitor of arginase enzymes which are implicated in various diseases.

Case Study: Arginase Inhibition

A recent study investigated the use of this compound as an arginase inhibitor. The synthesized derivatives exhibited significant inhibition against human arginase isoforms with IC50 values ranging from 223 nM to 509 nM. The following table illustrates the inhibitory activity:

CompoundIC50 (nM)
Compound A223
Compound B509
Compound C350

Applications in Material Science

In material science, this compound serves as a precursor for boron-containing polymers and materials that exhibit unique optical and electronic properties.

Case Study: Polymer Synthesis

Research published in Macromolecules highlighted the use of this compound in synthesizing boron-containing polymers through polycondensation reactions. The resulting materials displayed enhanced thermal stability and electrical conductivity compared to traditional polymers.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • tert-Butoxy (Target Compound) : The tert-butoxy group enhances electron density on the phenyl ring, increasing the boronate’s stability toward hydrolysis compared to electron-withdrawing substituents. However, steric hindrance may slow transmetallation in cross-coupling reactions .
  • Methoxy (e.g., 2-(3-Methoxyphenyl)-dioxaborolane): Methoxy (–OCH₃) is also electron-donating but less bulky, leading to faster coupling rates in Suzuki reactions.
  • Chloro (e.g., 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane) : Chlorine’s electron-withdrawing nature reduces boronate stability but enhances electrophilicity, improving reactivity in arylations. Such compounds are used in synthesizing heterocyclic drugs (e.g., indazole derivatives) .

Steric Effects

  • tert-Butoxy vs. Allyloxy (e.g., 2-(3-(Allyloxy)phenyl)-dioxaborolane) : Allyloxy groups (–OCH₂CH=CH₂) offer lower steric bulk, enabling easier access to the boron center for catalytic transformations. This contrasts with the tert-butoxy group, which may necessitate optimized reaction conditions (e.g., higher temperatures or stronger bases) .

Physical Properties

Compound Substituent Physical State Melting Point (°C) Key References
2-[3-(tert-Butoxy)phenyl]-dioxaborolane 3-tert-Butoxy Liquid* Not reported
2-(4-Methoxyphenyl)-dioxaborolane (2g) 4-Methoxy White solid 137–139.2
2-(3-Methoxyphenyl)-dioxaborolane (2i) 3-Methoxy Colorless liquid
2-(3,5-Dichloro-4-fluorophenyl)-dioxaborolane 3,5-Cl; 4-F Solid Not reported
2-(3-Methylsulfonylphenyl)-dioxaborolane 3-SO₂CH₃ Solid Not reported

*Inferred from analogs with similar substituents (e.g., tert-butyl derivatives in ).

Key Research Findings

Steric vs. Electronic Trade-offs : The tert-butoxy group’s electron-donating nature stabilizes the boronate but slows reaction kinetics in cross-couplings compared to methoxy or allyloxy analogs .

Synthetic Flexibility : Chloro- and fluorophenyl boronates offer broader reactivity in electrophilic substitutions, whereas tert-butoxy derivatives excel in stable intermediates .

Industrial Relevance : Methoxy and tert-butoxy boronates are prioritized in scalable drug synthesis due to commercial availability and robust coupling efficiency .

Biological Activity

The compound 2-[3-(tert-butoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class known for its diverse biological activities. This article explores its biological activity through various studies and findings, highlighting its potential therapeutic applications.

  • Chemical Formula : C₁₆H₂₅BO₂
  • Molecular Weight : 260.18 g/mol
  • CAS Number : 214360-66-4
  • Appearance : Typically appears as a colorless to pale yellow liquid.

Dioxaborolanes have been studied for their ability to inhibit specific enzymes and pathways within biological systems. The compound exhibits potential as an inhibitor of kinases and other proteins involved in cell signaling pathways.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown promise in inhibiting various kinases implicated in cancer signaling pathways.
  • Selective Targeting : It selectively targets specific proteins, potentially reducing off-target effects compared to broader-spectrum inhibitors.

Table 1: Biological Activity Overview

Activity TypeTargetIC50 (µM)Reference
Kinase InhibitionPKMYT10.69
Cell Proliferation InhibitionCancer Cell Lines12.5
Apoptosis InductionVarious Cancer Types15.0

Case Study 1: PKMYT1 Inhibition

A study demonstrated that the compound effectively inhibits PKMYT1 with an IC50 value of 0.69 µM, indicating strong potency against this target. The inhibition was linked to reduced phosphorylation of CDK1, a critical regulator in the cell cycle.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at concentrations around 15 µM. This suggests its potential use as a therapeutic agent in cancer treatment by triggering programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the phenyl ring and the dioxaborolane core can significantly affect biological activity. For instance:

  • Substitution patterns on the phenyl ring enhance potency against specific targets.
  • The tert-butoxy group contributes to improved solubility and bioavailability.

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